1-Chloro-2,5-difluoro-3-nitrobenzene
Overview
Description
1-Chloro-2,5-difluoro-3-nitrobenzene is an organic compound with the molecular formula C6H2ClF2NO2. It is a derivative of nitrobenzene, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material science .
Mechanism of Action
Mode of Action
The mode of action of 1-Chloro-2,5-difluoro-3-nitrobenzene is currently unknown As a benzene derivative, it may interact with its targets through aromatic stacking interactions, hydrogen bonding, or covalent bonding, depending on the nature of the target and the specific substituents on the benzene ring
Preparation Methods
The synthesis of 1-Chloro-2,5-difluoro-3-nitrobenzene typically involves the nitration of 1-chloro-2,5-difluorobenzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitro group is introduced into the benzene ring .
Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-Chloro-2,5-difluoro-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted benzene derivative .
Scientific Research Applications
1-Chloro-2,5-difluoro-3-nitrobenzene has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: The compound is used in the synthesis of agrochemical products, including herbicides and insecticides.
Material Science: It is utilized in the production of advanced materials, such as liquid crystals and polymers, due to its unique chemical properties.
Comparison with Similar Compounds
1-Chloro-2,5-difluoro-3-nitrobenzene can be compared with other similar compounds, such as:
1-Chloro-2,4-difluoro-3-nitrobenzene: Similar in structure but with different fluorine substitution patterns, leading to variations in reactivity and applications.
1-Chloro-2,3-difluoro-4-nitrobenzene: Another isomer with distinct chemical properties and uses.
2,5-Difluoronitrobenzene: Lacks the chlorine atom, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it valuable in various chemical syntheses and applications .
Biological Activity
1-Chloro-2,5-difluoro-3-nitrobenzene (CAS: 21664217) is a halogenated aromatic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a chlorine atom, two fluorine atoms, and a nitro group on a benzene ring, influences its reactivity and interactions within biological systems. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and toxicity profiles.
- Molecular Formula : C₆H₂ClF₂NO₂
- Molecular Weight : 193.54 g/mol
- Density : Approximately 1.6 g/cm³
- Boiling Point : Around 247.6 °C
The biological activity of this compound is primarily linked to its electrophilic nature, allowing it to participate in various biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial and anti-inflammatory effects .
Interaction with Enzymes and Proteins
The compound is known to interact with various enzymes and proteins within biological systems. Its ability to undergo electrophilic aromatic substitution enhances its reactivity with nucleophiles in biological contexts, which may lead to modulation of enzymatic activities and toxicity .
Anti-inflammatory Effects
Preliminary studies suggest potential anti-inflammatory properties attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. However, comprehensive studies are needed to establish these effects conclusively.
Acute Toxicity Studies
Acute toxicity studies have indicated that the compound exhibits significant toxicity in animal models. The LD50 (lethal dose for 50% of the population) for male and female Sprague-Dawley rats was found to be approximately 560 mg/kg body weight . Symptoms of intoxication observed included reduced appetite, activity levels, and signs of organ distress such as jaundice and lung congestion.
Mutagenicity and Carcinogenicity
Limited mutagenicity data suggest that while this compound may exhibit weak mutagenic activity in bacterial test systems, it did not demonstrate significant mutagenicity in mammalian cell tests . Further research is needed to evaluate its long-term carcinogenic potential.
Case Studies
Properties
IUPAC Name |
1-chloro-2,5-difluoro-3-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZVSFPNJJNPHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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